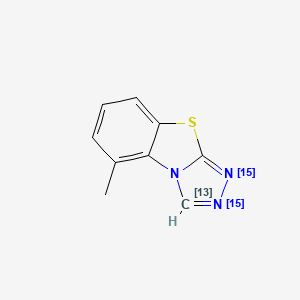

Tricyclazole-3-13C-1,2-15N2

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3S |

|---|---|

Molecular Weight |

192.22 g/mol |

IUPAC Name |

8-methyl-(513C,1,2-15N2)[1,2,4]triazolo[3,4-b][1,3]benzothiazole |

InChI |

InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3/i5+1,10+1,11+1 |

InChI Key |

DQJCHOQLCLEDLL-UAPAWMPQSA-N |

Isomeric SMILES |

CC1=C2C(=CC=C1)SC3=[15N][15N]=[13CH]N23 |

Canonical SMILES |

CC1=C2C(=CC=C1)SC3=NN=CN23 |

Origin of Product |

United States |

Synthetic Strategies for Tricyclazole 3 13c 1,2 15n2

Retrosynthetic Analysis of Tricyclazole (B1682534)

A logical synthetic approach to Tricyclazole (5-methyl- nih.govnih.govacs.orgtriazolo[3,4-b]benzothiazole) begins with a retrosynthetic analysis to identify key precursors. The fused triazole ring is a primary site for disconnection. Standard synthetic methods for nih.govnih.govacs.orgtriazolo[3,4-b]benzothiazoles involve the cyclization of a 2-hydrazinobenzothiazole (B1674376) intermediate with a one-carbon electrophile, such as formic acid researchgate.netgoogle.comacs.org.

This leads to the first key disconnection (I), breaking the C3-N4 and N2-C=N bonds of the triazole ring, which reveals two precursor fragments: 2-hydrazino-4-methylbenzothiazole and a formic acid derivative. The 2-hydrazino-4-methylbenzothiazole intermediate can be further disconnected at the C-N bond of the hydrazine (B178648) group (II). This disconnection points to 2-amino-4-methylbenzothiazole (B75042) and hydrazine as the foundational starting materials google.comprepchem.com. This analysis dictates that the isotopic labels must be introduced via labeled versions of formic acid and hydrazine.

Figure 1: Retrosynthetic Analysis of Tricyclazole

Incorporation of Carbon-13 at Position 3

The retrosynthetic analysis identifies formic acid as the source of the carbon atom at position 3 of the triazole ring. Consequently, introducing a Carbon-13 label at this specific position requires the use of formic acid enriched with ¹³C. The synthesis of Tricyclazole and related analogs through the reaction of a 2-hydrazinobenzothiazole with formic acid is a well-established method researchgate.netgoogle.com. The preparation of radiolabeled Tricyclazole with ¹⁴C at the C3 position further validates the feasibility of this targeted isotopic labeling strategy researchgate.netnih.gov.

Synthesis of 2-hydrazino-4-methylbenzothiazole: This intermediate is prepared by reacting 2-amino-4-methylbenzothiazole with hydrazine (or hydrazine hydrate), typically in a solvent like ethylene (B1197577) glycol at elevated temperatures google.comprepchem.comchemicalbook.com.

Cyclization with [¹³C]formic acid: The 2-hydrazino-4-methylbenzothiazole intermediate is then reacted with an excess of [¹³C]formic acid. Heating this mixture, often to reflux, induces a cyclization reaction that forms the ¹³C-labeled triazole ring, yielding Tricyclazole-3-¹³C acs.orggoogle.com.

The use of isotopically labeled starting materials is a standard and effective method for producing labeled compounds for various scientific applications nih.govfrontiersin.org.

Confirmation of ¹³C incorporation is achieved primarily through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry of the final product, Tricyclazole-3-¹³C, would exhibit a molecular ion peak (M+) that is one mass unit higher than that of the unlabeled compound due to the presence of the ¹³C isotope. Comparing the mass spectra of the labeled and unlabeled samples allows for the clear identification of the mass shift and confirmation of successful labeling acs.org.

¹³C NMR Spectroscopy: The most direct evidence for the position of the label comes from ¹³C NMR spectroscopy. The spectrum of Tricyclazole-3-¹³C would display a significantly enhanced signal intensity for the C3 carbon of the triazole ring compared to the signals observed in a spectrum of a natural abundance sample. The chemical shift for this carbon is expected to be in the typical range for carbons in 1,2,4-triazole (B32235) systems urfu.ruchemicalbook.comufv.br. For instance, the carbons in the parent 1,2,4-triazole ring appear around 144 ppm chemicalbook.com.

Table 1: Expected Spectroscopic Data for ¹³C-Labeled Tricyclazole

| Technique | Expected Observation | Information Gained |

|---|---|---|

| Mass Spectrometry (MS) | Molecular ion peak at [M+1] | Confirmation of single ¹³C incorporation |

| ¹³C NMR | Intense signal for the C3 carbon | Confirmation of the specific site of ¹³C labeling |

Incorporation of Nitrogen-15 at Positions 1 and 2

Based on the retrosynthetic pathway, the nitrogen atoms at positions 1 and 2 of the triazole ring originate from the hydrazine molecule used to synthesize the 2-hydrazino-4-methylbenzothiazole intermediate. Therefore, to introduce ¹⁵N labels at these positions, [1,2-¹⁵N₂]hydrazine is the required starting material. The successful preparation of a Tricyclazole sample containing two ¹⁵N atoms has been reported in the literature, confirming the viability of this approach researchgate.netnih.gov.

The synthesis of the ¹⁵N-labeled intermediate, 2-hydrazino-4-methyl-[1,2-¹⁵N₂]benzothiazole, is the crucial step for incorporating the nitrogen isotopes.

Reaction with [1,2-¹⁵N₂]hydrazine: 2-Amino-4-methylbenzothiazole is reacted with [1,2-¹⁵N₂]hydrazine hydrate (B1144303) under conditions similar to the unlabeled synthesis prepchem.com. This substitution reaction displaces the amino group to form the doubly ¹⁵N-labeled hydrazine intermediate.

Cyclization: The resulting ¹⁵N₂-labeled intermediate is then cyclized with unlabeled formic acid to produce Tricyclazole-1,2-¹⁵N₂.

To synthesize the final target compound, Tricyclazole-3-¹³C-1,2-¹⁵N₂, the ¹⁵N₂-labeled intermediate (2-hydrazino-4-methyl-[1,2-¹⁵N₂]benzothiazole) is reacted with [¹³C]formic acid. This combines the isotopic labeling strategies for both carbon and nitrogen into a final convergent step.

The verification of ¹⁵N incorporation into the Tricyclazole structure relies on mass spectrometry and ¹⁵N NMR spectroscopy.

Mass Spectrometry: The mass spectrum of Tricyclazole-1,2-¹⁵N₂ would show a molecular ion peak at M+2 compared to the unlabeled compound. The fully labeled Tricyclazole-3-¹³C-1,2-¹⁵N₂ would exhibit a molecular ion peak at M+3, providing clear evidence of the incorporation of all three isotopic labels nih.gov.

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a powerful tool for the structural elucidation of nitrogen-containing heterocycles mdpi.comsemanticscholar.org. The ¹⁵N NMR spectrum of the labeled Tricyclazole would show distinct signals corresponding to the ¹⁵N atoms at positions 1 and 2. The chemical shifts of these nitrogens would confirm their electronic environment within the triazole ring rsc.orgsci-hub.ru. Furthermore, heteronuclear coupling constants, such as ¹J(¹⁵N-¹⁵N) and ²J(¹⁵N-¹H), could provide definitive structural confirmation researchgate.net.

Table 2: Expected Spectroscopic Data for ¹⁵N and ¹³C/¹⁵N-Labeled Tricyclazole

| Compound | Technique | Expected Observation | Information Gained |

|---|---|---|---|

| Tricyclazole-1,2-¹⁵N₂ | Mass Spectrometry (MS) | Molecular ion peak at [M+2] | Confirmation of double ¹⁵N incorporation |

| Tricyclazole-1,2-¹⁵N₂ | ¹⁵N NMR | Signals for N1 and N2 | Confirmation of specific sites of ¹⁵N labeling |

| Tricyclazole-3-¹³C-1,2-¹⁵N₂ | Mass Spectrometry (MS) | Molecular ion peak at [M+3] | Confirmation of triple (¹³C, ¹⁵N₂) incorporation |

| Aspect | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step, sequential construction of the molecule. | Independent synthesis of fragments followed by late-stage assembly. |

| Yield | Overall yield can be lower due to cumulative losses over many steps. | Often results in higher overall yields. |

| Efficiency | Can be less efficient for complex molecules, especially when using expensive labeled precursors late in the synthesis. | More efficient in preserving the value of isotopically labeled fragments. |

| Planning | Conceptually simpler to plan and execute. | Requires more complex planning and the development of multiple synthetic pathways. |

| Application to Labeled Synthesis | Labels are typically introduced near the end of the synthesis to minimize loss. | Allows for the preparation of a labeled fragment, which can be coupled with other fragments, maximizing incorporation efficiency. |

Purification and Isotopic Purity Verification Methodologies

Following synthesis, rigorous purification and verification are paramount to ensure the final product meets the required standards for use as an analytical reference material.

Purification: The crude synthetic product is typically subjected to one or more chromatographic techniques to isolate the this compound from unreacted starting materials, byproducts, and any unlabeled or partially labeled species. High-performance liquid chromatography (HPLC) is a common and effective method for achieving high chemical purity. nih.gov

Isotopic Purity Verification: Once chemically pure, the compound's isotopic enrichment and the specific location of the labels must be unequivocally confirmed. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining isotopic purity. mdpi.comresearchgate.net By analyzing the mass-to-charge ratio (m/z) with high accuracy, it is possible to distinguish between the labeled compound (M+3) and its unlabeled counterpart (M). almacgroup.com The relative intensities of these mass peaks allow for the calculation of the isotopic enrichment percentage. This technique confirms that the correct number of heavy isotopes has been incorporated into the molecule. almacgroup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the precise location of the isotopic labels within the molecule. alfa-chemistry.com

¹³C-NMR: A ¹³C-NMR spectrum will show a significantly enhanced signal for the carbon atom at the C-3 position of the triazole ring, confirming the successful incorporation of the ¹³C isotope at the desired location.

¹⁵N-NMR: Similarly, ¹⁵N-NMR can be used to observe the nitrogen atoms. The presence of signals corresponding to the N-1 and N-2 positions of the triazole ring confirms the incorporation of the two ¹⁵N isotopes. sigmaaldrich.com Analysis of coupling constants between adjacent ¹³C and ¹⁵N nuclei can provide further structural confirmation. rsc.org

| Technique | Information Provided | Key Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Confirms the overall mass of the molecule and the degree of isotopic enrichment (e.g., percentage of M+3 vs. M). researchgate.netalmacgroup.com | High sensitivity and accuracy for determining isotopic distribution and overall labeling efficiency. researchgate.net |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Confirms the specific location of the ¹³C label within the molecular structure. alfa-chemistry.com | Provides unambiguous structural information and confirms site-specific labeling. |

| ¹⁵N Nuclear Magnetic Resonance (¹⁵N-NMR) | Confirms the specific locations of the ¹⁵N labels. sigmaaldrich.comnih.gov | Essential for verifying the position of nitrogen isotopes, which is not possible with many other techniques. |

Scalability Considerations for Labeled Compound Synthesis

Transitioning the synthesis of an isotopically labeled compound from a laboratory (milligram-to-gram) scale to a larger production scale presents a unique set of challenges. These challenges are compounded by the high cost and limited availability of isotopically enriched starting materials.

Key considerations for scaling up the synthesis of this compound include:

Cost and Availability of Starting Materials: The primary driver of the cost of labeled compounds is the price of the isotopically enriched precursors (e.g., [¹³C]formic acid, ¹⁵N-labeled hydrazine). Sourcing these materials in larger quantities can be difficult and expensive.

Process Optimization: Reactions that are efficient on a small scale may not perform as well in larger reactors. acs.org It is crucial to re-optimize reaction conditions, such as temperature, pressure, and mixing, to maintain high yields and purity. Any decrease in yield results in a significant financial loss due to the cost of the labeled precursors.

Yield Maximization: Every step of the synthesis must be optimized to maximize the yield and minimize the loss of the valuable isotopic material. This includes refining reaction conditions and developing efficient purification protocols that minimize product loss.

Impurity Profile: Scaling up a reaction can sometimes alter the impurity profile. New or previously minor byproducts may form in significant quantities, complicating purification and potentially compromising the quality of the final product.

Safety and Handling: While stable isotopes are not radioactive, all chemical syntheses must be evaluated for safety at scale. This includes managing reaction exotherms and handling potentially hazardous reagents and solvents in larger quantities.

Successfully scaling the synthesis of this compound requires a multidisciplinary approach, combining expertise in synthetic organic chemistry, process engineering, and analytical chemistry to navigate these complex challenges. musechem.com

Molecular and Biochemical Mechanisms of Action of Tricyclazole

Inhibition of Melanin (B1238610) Biosynthesis Pathway

The primary mode of action for tricyclazole (B1682534) is the inhibition of melanin biosynthesis in fungi. youtube.compeptechbio.com This targeted disruption prevents the formation of pigments essential for the infection process of many pathogenic fungi.

Specific Enzymes and Pathways Targeted by Tricyclazole

Tricyclazole specifically targets the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway, a common route for melanin production in ascomycetes and related fungi. scite.aiarccjournals.com The compound acts as a non-competitive inhibitor of the enzyme tetrahydroxynaphthalene (THN) reductase. youtube.comresearchgate.netoup.com This enzyme is responsible for two key reduction steps in the pathway: the conversion of 1,3,6,8-tetrahydroxynaphthalene (B103748) (4THN) to scytalone (B1230633) and the conversion of 1,3,8-trihydroxynaphthalene (B1218226) (3THN) to vermelone. researchgate.netoup.com

By blocking THN reductase, tricyclazole prevents the formation of these crucial intermediates. researchgate.net This inhibition leads to the accumulation of upstream metabolites, which can cause the fungal colonies to turn a characteristic reddish-brown color instead of the typical dark grey or black. nih.gov This specific enzymatic blockade effectively halts the production of DHN-melanin.

Role of Melanin in Fungal Pathogenicity and Virulence

Fungal melanin is a critical virulence factor, playing a multifaceted role in the survival and infectivity of pathogens. nih.govasm.orgnih.gov These dark pigments are complex polymers deposited in the fungal cell wall, providing a robust defense against a variety of environmental and host-induced stresses. nih.gov

Key functions of melanin in fungal virulence include:

Structural Integrity : In many plant pathogenic fungi, such as Magnaporthe oryzae (the rice blast fungus), melanin is essential for the structural rigidity of the appressorium, a specialized infection cell. arccjournals.com This melanized structure facilitates the buildup of enormous turgor pressure, which is necessary to mechanically breach the host plant's cuticle. arccjournals.comppjonline.org

Protection against Host Defenses : Melanin provides protection against the host's immune response by neutralizing reactive oxygen species (ROS) generated during the oxidative burst of phagocytic cells like macrophages. nih.govnih.govnih.gov

Defense against Environmental Stress : The pigment shields the fungus from harmful UV radiation, enzymatic lysis, and extreme temperatures. arccjournals.comnih.govnih.gov

Sequestration of Compounds : Melanin can bind to and sequester antifungal drugs and host defense molecules, reducing their efficacy. nih.govnih.gov

The absence of melanin, therefore, renders the fungus significantly more vulnerable and often incapable of causing disease. asm.org

Comparative Analysis with Other Melanin Biosynthesis Inhibitors

Tricyclazole is part of a larger group of fungicides known as Melanin Biosynthesis Inhibitors (MBIs). These are classified based on their specific enzymatic targets within the DHN-melanin pathway. scite.ai A comparative analysis highlights the different modes of action.

| Inhibitor Class | Target Enzyme | Examples | Mechanism of Action |

| MBI-R | Tetrahydroxynaphthalene (THN) Reductase | Tricyclazole, Pyroquilon, Phthalide | Inhibits the reduction steps in the pathway, preventing the formation of scytalone and vermelone. scite.airesearchgate.netoup.com |

| MBI-D | Scytalone Dehydratase (SCD) | Carpropamid (B13017), Fenoxanil, Diclocymet | Inhibits the dehydration steps, specifically blocking the conversion of scytalone to 1,3,8-trihydroxynaphthalene. scite.airesearchgate.netnih.gov |

| MBI-P | Polyketide Synthase (PKS) | Tolprocarb | Targets the initial enzyme in the pathway, preventing the synthesis of the naphthalene (B1677914) polyketide precursor. scite.ai |

This targeted diversity allows for different strategies in managing fungal diseases and resistance. nih.gov

Cellular and Subcellular Effects in Fungal Pathogens

The inhibition of melanin synthesis by tricyclazole leads to significant and observable defects at the cellular and subcellular levels, directly impairing the fungus's ability to infect a host.

Impact on Fungal Cell Wall Integrity and Appressorium Formation

The most profound cellular impact of tricyclazole is on the formation and function of the appressorium. apsnet.org While the fungicide does not typically inhibit spore germination or mycelial growth at effective concentrations, it completely blocks the pigmentation (melanization) of the appressorium. apsnet.orgapsnet.orgnih.gov

Without the structural support provided by melanin, the appressorial cell wall is weakened. researchgate.net Consequently, it cannot contain the immense hydrostatic turgor pressure required for host penetration. apsnet.org This results in appressoria that are non-functional; they either fail to penetrate the host cuticle, germinate laterally to form secondary hyphae, or collapse. apsnet.orgapsnet.org Studies on Colletotrichum lagenarium have shown that colorless appressoria formed in the presence of tricyclazole are unable to penetrate nitrocellulose membranes or host leaves, a behavior identical to that of albino mutant strains. apsnet.orgapsnet.org This demonstrates that the pigmentation itself is essential for the pathogenic function of the appressorium.

Investigation using Isotopic Tracers in Fungal Metabolism

The compound Tricyclazole-3-13C-1,2-15N2 is an isotopically labeled analogue of tricyclazole. cymitquimica.comnih.gov It is synthesized with stable (non-radioactive) heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) at specific positions in its molecular structure. cymitquimica.com

The use of such stable isotope-labeled compounds is a powerful technique in metabolic research, a field known as stable isotope probing (SIP). aber.ac.uk Researchers can introduce this compound to a fungal culture or a host-pathogen system and trace its journey. Because ¹³C and ¹⁵N are heavier than their common counterparts (¹²C and ¹⁴N), molecules containing them can be distinguished and quantified using highly sensitive analytical methods like isotope ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS). aber.ac.ukdigitellinc.com

This methodology allows for detailed investigations into:

Metabolic Fate : Scientists can track the absorption, distribution, metabolism, and excretion (ADME) of the fungicide within the fungus and a host organism. nih.gov

Metabolite Identification : By analyzing the isotopic signature, researchers can identify the various metabolites formed as the fungus attempts to break down the compound. digitellinc.com

Environmental Fate : Isotopic labeling helps determine how the fungicide and its breakdown products move through and persist in soil and water ecosystems. digitellinc.com

This research is crucial for understanding the complete lifecycle of the fungicide and for developing more effective and environmentally sound disease control strategies.

Gene Expression and Proteomic Responses in Target Organisms

The primary mode of action for tricyclazole is the inhibition of melanin biosynthesis in fungi, which is crucial for the structural integrity of appressoria, the specialized cells used for plant tissue penetration. youtube.comchemicalbook.com The use of labeled tricyclazole is instrumental in tracing the compound's influence on the molecular machinery of the target fungus.

Transcriptomic Profiling of Fungi Exposed to Labeled Tricyclazole

Transcriptomic analysis, or the study of the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed at a given moment. When fungi are exposed to tricyclazole, significant changes in their gene expression profiles are observed. Studies on fungi such as Aspergillus aculeatus and the rice blast fungus Magnaporthe oryzae have demonstrated that tricyclazole significantly down-regulates the expression of genes critical for pathogenesis. nih.govoup.com

Key gene categories affected by tricyclazole exposure include:

Melanin Biosynthesis: Genes encoding for enzymes in the dihydroxynaphthalene (DHN)-melanin pathway, such as scytalone dehydratase and 1,3,8-trihydroxynaphthalene reductase, are primary targets. Their reduced transcription leads to the failure of appressorial melanization. nih.gov

Cell Wall Integrity: A notable down-regulation occurs in genes coding for enzymes like cellulase (B1617823) and chitinase, which are essential for remodeling the fungal cell wall during growth and infection. nih.govoup.com

Sterol Biosynthesis: Genes involved in the production of sterols, which are vital components of the fungal cell membrane, also show significantly reduced expression levels. oup.com

Sporulation and Virulence: Exposure to the fungicide can lead to decreased transcription of genes associated with conidia formation and other virulence factors, thereby reducing secondary infections. nih.govunimi.it

The use of this compound in such studies would enable researchers to correlate the precise intracellular concentration of the fungicide with the observed changes in the fungal transcriptome.

Proteomic Analysis of Differentially Expressed Proteins

Proteomics, the large-scale study of proteins, complements transcriptomic data by revealing the functional outcomes of altered gene expression. Following exposure to tricyclazole, the proteome of a target fungus undergoes significant changes. mdpi.comnih.gov A proteomic analysis would identify proteins that are either over- or under-expressed, providing direct insight into the cellular processes disrupted by the fungicide.

Based on transcriptomic findings, a proteomic analysis of fungi treated with tricyclazole would be expected to show the differential expression of several key proteins. Advanced techniques such as tandem mass tag (TMT) labeling combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to quantify these changes. nih.gov

| Protein Category | Specific Protein Examples | Expected Expression Change | Functional Implication |

|---|---|---|---|

| Melanin Biosynthesis Enzymes | Tetrahydroxynaphthalene reductase, Scytalone dehydratase | Down-regulated | Inhibition of appressorial melanization, preventing host penetration. |

| Cell Wall Degrading Enzymes | Cellulases, Chitinases | Down-regulated | Impaired fungal growth and structural integrity. nih.govoup.com |

| Metabolism | Glycolysis enzymes, Pyruvate metabolism proteins | Down-regulated | Disruption of primary energy pathways. nih.gov |

| Stress Response | Heat shock proteins (HSPs), Oxidative stress proteins | Up or Down-regulated | Indication of cellular stress and attempts to mitigate damage. nih.gov |

| Pathogenicity Factors | Secreted effector proteins | Down-regulated | Reduced ability to suppress host defenses and cause disease. mdpi.com |

Systemic Translocation and Distribution within Host Plants

Tricyclazole is a systemic fungicide, meaning it is absorbed and transported throughout the host plant, providing protection to tissues distant from the point of application. apsnet.orgheranba.co.in Isotopic labeling with ¹³C and ¹⁵N is an invaluable tool for precisely tracking the movement and accumulation of the compound within the plant's vascular systems.

Root Uptake and Xylem Transport Studies using ¹³C/¹⁵N Tracers

Studies have consistently shown that tricyclazole is rapidly absorbed by the roots of plants like rice and maize and subsequently translocated to the shoots. heranba.co.innih.gov The process of uptake and transport is governed by the physicochemical properties of the pesticide, particularly its octanol-water partition coefficient (log Kₒw), which influences its ability to cross biological membranes. nih.govunl.edu

Using ¹³C/¹⁵N tracers, researchers can follow the acropetal (upward) movement of this compound from the roots to the leaves via the xylem, the plant's water-conducting tissue. oregonstate.edu The mechanism involves the compound moving from the soil solution into the root cells and then being loaded into the xylem for long-distance transport driven by the transpiration stream. unl.edu The efficiency of this process can be quantified by the Transpiration Stream Concentration Factor (TSCF), which relates the concentration of the compound in the xylem sap to that in the external solution. unl.edu

Phloem Loading and Redistribution Mechanisms

While the primary systemic movement of tricyclazole is upward through the xylem, some redistribution can occur via the phloem. oregonstate.edu The phloem is responsible for transporting sugars and other nutrients from the leaves (sources) to other parts of the plant like roots and fruits (sinks). This bi-directional movement is known as basipetal (downward) and acropetal transport.

Phloem loading, the process by which substances enter the phloem tissue in the leaves, can occur through two main pathways: apoplastic (across cell membranes) or symplastic (through cellular connections called plasmodesmata). nih.gov For a compound like tricyclazole, apoplastic loading involving membrane transporters is the more probable mechanism. Once inside the phloem, this compound can be redistributed throughout the plant, offering more comprehensive protection.

Quantitative Assessment of Labeled Compound Accumulation in Plant Tissues

The use of isotopically labeled this compound allows for a precise quantitative analysis of its distribution and final accumulation in various plant tissues. This information is crucial for understanding the compound's efficacy and persistence.

Research has quantified the uptake and translocation of tricyclazole in crops. For instance, after seed treatment in rice, a concentration of 8.2 µg/g was detected in the leaves, a level sufficient for effective disease control. apsnet.org In another study using maize, the total accumulation and distribution were measured over time, demonstrating how the compound's properties influence its concentration in roots versus shoots. nih.gov

| Plant | Parameter | Value/Finding | Reference |

|---|---|---|---|

| Maize | Total Accumulation (14 days) | 18.96 µg | nih.gov |

| Maize | Root Bioconcentration Factor (RCF) | Positively correlated with log Kₒw. | nih.gov |

| Maize | Translocation Factor (TF) | Negatively correlated with log Kₒw. | nih.gov |

| Rice | Concentration in Leaves (21 days post-seed treatment) | 8.2 µg/g | apsnet.org |

| Korean Cabbage | Translocation from Soil to Plant | Up to 38.05% of initial soil concentration. | semanticscholar.org |

These quantitative studies, enhanced by the precision of ¹³C/¹⁵N tracers, confirm that tricyclazole is effectively taken up by plants and distributed systemically to sites of potential infection.

Metabolism and Biotransformation of Tricyclazole 3 13c 1,2 15n2

Metabolic Pathways in Target Fungi

Tricyclazole (B1682534) is a systemic fungicide renowned for its efficacy against rice blast disease, caused by the fungus Pyricularia oryzae (also known as Magnaporthe oryzae). ekb.egresearchgate.net Its primary mode of action is the inhibition of melanin (B1238610) biosynthesis, which is essential for the structural integrity and pathogenicity of the fungus. researchgate.net The metabolic fate of tricyclazole within these fungi involves several key processes.

While specific studies detailing the full range of labeled metabolites of Tricyclazole-3-13C-1,2-15N2 in fungi are not extensively documented in publicly available literature, the metabolic pathway can be inferred from studies on the parent compound. The isotopic labels (¹³C and ¹⁵N) serve as tracers to follow the core molecular structure through biotransformation processes. Research indicates that the metabolism of tricyclazole in fungi is a complex process that can lead to the formation of various intermediate compounds.

The biotransformation of tricyclazole in fungi is primarily an enzymatic process. Key reactions include oxidation, such as hydroxylation, and conjugation reactions. nih.govnih.gov

Hydroxylation: This is a common initial step in the metabolism of many xenobiotics, including fungicides. nih.gov It involves the introduction of a hydroxyl (-OH) group into the molecule, which generally increases its water solubility and prepares it for further metabolic reactions. This reaction is often catalyzed by cytochrome P450 monooxygenases.

Conjugation: Following initial oxidative modifications, the resulting metabolites can undergo conjugation reactions. researchgate.net These processes involve the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the metabolite. researchgate.netnih.gov Conjugation further increases the water solubility of the compound, facilitating its detoxification and potential excretion from the fungal cell.

Cytochrome P450 monooxygenases (CYPs) are a large and diverse group of enzymes that play a critical role in the metabolism of a wide range of compounds in fungi, including detoxification of xenobiotics. nih.govnih.gov There is strong evidence to suggest the involvement of CYPs in the metabolism of tricyclazole. The predominant fate of the thiazole (B1198619) ring, a core component of the tricyclazole structure, is oxidative ring scission, a reaction catalyzed by CYPs. This indicates that CYPs are key enzymes in the initial breakdown of the tricyclazole molecule within the fungus. nih.gov The activity of these enzymes can significantly influence the persistence and efficacy of the fungicide.

Table 1: Overview of Tricyclazole Metabolism in Target Fungi

| Metabolic Process | Description | Key Enzymes Involved | Potential Metabolites |

| Primary Mode of Action | Inhibition of melanin biosynthesis in the fungal cell wall. | Reductases in the melanin pathway | Not applicable (inhibition) |

| Biotransformation | Enzymatic modification of the tricyclazole molecule. | Cytochrome P450 monooxygenases | Hydroxylated intermediates |

| Detoxification | Further modification to increase water solubility for excretion. | Glucuronosyltransferases, Sulfotransferases | Glucuronide and sulfate conjugates |

Metabolism in Plants

Tricyclazole is a systemic fungicide, meaning it is absorbed by the plant and translocated within its tissues to protect against fungal infection. apsnet.orgheranba.co.in Understanding its metabolism in plants is essential for determining its residue levels and ensuring food safety.

Studies have shown that tricyclazole is readily absorbed by the roots of rice plants and translocated throughout the plant. apsnet.org The use of labeled tricyclazole allows for the tracking of its movement and accumulation in different plant parts. The dissipation kinetics of tricyclazole in rice plants follow first-order kinetics, with half-lives in the plant material being in the range of 4.84 to 5.16 days. iaea.org The systemic nature of tricyclazole ensures that it reaches the sites of potential infection, providing comprehensive protection against rice blast. apsnet.org

Table 2: Translocation of Tricyclazole in Rice Plants

| Application Method | Uptake Route | Translocation Pathway | Accumulation Sites |

| Soil Drench | Roots | Xylem | Leaves, Stems, Panicles |

| Seed Treatment | Seed | Xylem | Seedlings, Leaves |

| Foliar Spray | Leaves | Phloem (limited) | Local leaf tissue, some systemic movement |

The metabolism of tricyclazole in plants leads to the formation of various metabolites. The principal metabolite identified in plants is the hydroxymethyl analogue of tricyclazole, also referred to as tricyclazole-alcohol. ekb.egnih.gov This metabolite is formed through an initial oxidation step. nih.gov The formation of this hydroxymethyl analogue is a significant pathway in the detoxification of tricyclazole by the plant. ekb.eg Studies on triazole fungicides, in general, indicate that they can undergo oxidation, reduction, hydrolysis, or the formation of other compounds within the plant. ekb.eg

Table 3: Key Metabolite of Tricyclazole in Plants

| Parent Compound | Metabolic Reaction | Principal Metabolite | Significance |

| Tricyclazole | Hydroxylation | Hydroxymethyl tricyclazole (Tricyclazole-alcohol) | Primary detoxification product in plants. |

Conjugation with Endogenous Plant Compounds

Once absorbed by a plant, Tricyclazole undergoes various metabolic transformations, a key one being conjugation with endogenous compounds. This process, a natural detoxification mechanism in plants, involves the attachment of small molecules to the fungicide, altering its chemical properties.

Research has shown that the principal metabolite of Tricyclazole in plants is its hydroxymethyl analogue. In rice, this can be further metabolized to form an alcohol (TRI_M206A) and a carboxylic acid (TRI_M220). While direct studies on the conjugation of the isotopically labeled this compound are limited, the metabolic fate of the parent compound suggests that these transformations are a prelude to conjugation.

Glycosylation, the attachment of sugar moieties, is a common conjugation reaction in plants, often facilitated by glycosyltransferase enzymes. It is hypothesized that the hydroxylated metabolites of Tricyclazole can serve as substrates for these enzymes, leading to the formation of glycoside conjugates, such as glucose conjugates. This process increases the water solubility of the compound, facilitating its transport and sequestration within the plant's vacuoles. The stable isotopes (¹³C and ¹⁵N) within this compound serve as a powerful tool for researchers to trace and identify these conjugated metabolites using techniques like mass spectrometry.

Table 1: Potential Plant Metabolites of Tricyclazole

| Compound | Chemical Name | Metabolic Process |

| Tricyclazole | 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole | Parent Compound |

| Hydroxymethyl Tricyclazole | (1,2,4-Triazolo[3,4-b]benzothiazol-5-yl)methanol | Hydroxylation |

| Tricyclazole Alcohol (TRI_M206A) | Not specified | Further Oxidation |

| Tricyclazole Carboxylic Acid (TRI_M220) | 1,2,4-Triazolo[3,4-b]benzothiazole-5-carboxylic acid | Further Oxidation |

| Tricyclazole-Glucose Conjugate | Not fully characterized | Glycosylation |

Biotransformation by Environmental Microorganisms

The fate of this compound extends beyond the plant, as it enters the soil and water ecosystems where it is subject to biotransformation by a diverse array of microorganisms.

Microbial Degradation Pathways in Soil and Water Systems

Microorganisms play a pivotal role in the environmental degradation of Tricyclazole. The benzothiazole (B30560) ring structure, a core component of the molecule, is susceptible to microbial attack. Studies on the microbial degradation of benzothiazoles have revealed that common initial steps involve hydroxylation and cleavage of the thiazole ring.

For Tricyclazole, it is proposed that microorganisms initiate degradation through similar oxidative processes, leading to the formation of various intermediate metabolites. The precise pathways can vary depending on the microbial species present and the environmental conditions, such as oxygen availability. Aerobic pathways generally involve oxygenases that incorporate oxygen atoms into the molecule, leading to ring cleavage. Anaerobic degradation, while typically slower, can also occur, following different biochemical routes.

Identification of Microbial Metabolites using Isotopic Signatures

The isotopic labeling of this compound is invaluable for elucidating its microbial degradation pathways. The distinct mass-to-charge ratio of the labeled compound and its metabolites allows for their unambiguous detection and identification in complex environmental samples using high-resolution mass spectrometry.

By tracking the ¹³C and ¹⁵N atoms, researchers can follow the transformation of the parent molecule and identify the chemical structures of the resulting metabolites. This technique, known as stable isotope probing (SIP), enables scientists to distinguish between metabolites derived from the fungicide and naturally occurring compounds in the environment. This level of precision is essential for constructing a comprehensive picture of the degradation cascade.

Table 2: Hypothetical Microbial Metabolites of Tricyclazole

| Isotopic Signature | Potential Metabolite Structure | Degradation Step |

| ¹³C and ¹⁵N retained | Hydroxylated Tricyclazole | Initial Oxidation |

| ¹³C and ¹⁵N retained | Cleaved thiazole ring intermediate | Ring Fission |

| ¹³C retained, ¹⁵N lost | Phenyl ring derivative | Further degradation |

| ¹⁵N retained, ¹³C lost | Triazole ring derivative | Further degradation |

Role of Microbial Communities in Degradation Dynamics

The rate and extent of Tricyclazole degradation are heavily influenced by the composition and activity of the soil and water microbial communities. It has been observed that microbial consortia, or mixed communities of different microorganisms, are often more effective at degrading complex organic compounds like Tricyclazole than individual microbial species in isolation. nih.gov

Factors such as soil type, organic matter content, moisture, and temperature can significantly impact the structure and function of these microbial communities, and consequently, the persistence of Tricyclazole in the environment. Understanding these interactions is critical for predicting the environmental behavior of this important fungicide.

Environmental Fate and Transport Dynamics of Tricyclazole 3 13c 1,2 15n2

Degradation in Soil Environments

Tricyclazole (B1682534) can persist in agricultural soils for extended periods, with a reported persistence of up to 11 months under varied climatic conditions. Its degradation in the terrestrial environment is a multifaceted process involving both abiotic and biotic pathways, which are heavily influenced by soil properties.

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)

Abiotic degradation involves the chemical transformation of a compound without the involvement of microorganisms. For Tricyclazole, the primary abiotic pathways considered are hydrolysis and photodegradation.

Hydrolysis: This process involves the reaction of the compound with water. Studies have shown that Tricyclazole is stable to hydrolysis in aqueous solutions over a wide pH range of 3 to 9. This stability suggests that hydrolysis is not a significant degradation pathway for Tricyclazole in moist soil environments.

Biotic Degradation in Aerobic and Anaerobic Soil Conditions

The primary mechanism for Tricyclazole dissipation in soil is biotic degradation, mediated by soil microorganisms such as bacteria and fungi. The rate and extent of this degradation are dependent on the presence of oxygen, distinguishing between aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Degradation: In the presence of oxygen, aerobic microorganisms can utilize pesticides as a source of carbon or energy, breaking them down into simpler compounds. Studies on other antimicrobial agents, such as triclosan, have shown that degradation is significantly faster under aerobic conditions, with half-lives of a few weeks, compared to persistence under anaerobic conditions. The enhancement of Tricyclazole dissipation in soils amended with Blue Green Algae (BGA) further underscores the critical role of microbial activity in its breakdown.

Anaerobic Degradation: In submerged or waterlogged soils, such as those in rice paddies where Tricyclazole is commonly used, anaerobic conditions prevail. For some pesticides, degradation can be faster under anaerobic conditions. For example, studies on benzisothiazolinone (BIT) and cyfluthrin (B156107) indicated more rapid dissipation in flooded or anaerobic soils. However, for other compounds, anaerobic conditions can lead to significantly slower degradation and increased persistence. While specific comparative studies on Tricyclazole are limited, its use in paddy fields necessitates consideration of its fate under anaerobic conditions, where it may be subject to degradation by specialized microbial communities.

Influence of Soil Properties on Degradation

Soil properties have a profound influence on the degradation rate and persistence of Tricyclazole. Key factors include soil moisture, organic matter content, and pH.

Moisture: Soil moisture is a critical factor. Tricyclazole degradation is significantly faster in moist or submerged soil conditions compared to dry conditions. This is because water is essential for microbial activity and facilitates the movement of the pesticide to microbial degradation sites.

pH: While Tricyclazole is chemically stable to hydrolysis across a wide pH range, soil pH can indirectly affect its fate by influencing microbial community structure and activity, as well as the sorption characteristics of the soil.

The half-life (DT₅₀) of Tricyclazole varies significantly based on these properties, as illustrated in the table below.

| Soil Type | Moisture Condition | Half-Life (DT₅₀) in Days | Reference |

|---|---|---|---|

| Inceptisol / Ultisol | Dry | 300.91 - 334.35 | |

| Inceptisol / Ultisol | Field Capacity | 167.17 - 188.07 | |

| Inceptisol / Ultisol | Submerged | 160.22 - 177.05 | |

| Field Soil 1 | Not Specified | 36.5 | |

| Field Soil 2 | Not Specified | 77.0 |

Fate in Aquatic Systems

Given its primary use in rice cultivation, understanding the fate of Tricyclazole in aquatic systems like paddy water is essential. The key degradation pathways in water bodies are hydrolysis and photolysis.

Hydrolysis and Photolysis in Water Bodies

Hydrolysis: Consistent with findings from soil studies, Tricyclazole is highly stable to hydrolysis in water. Experiments across a pH range of 3 to 9 have shown it does not readily break down through reaction with water, and no new degradation products are formed via this pathway. Therefore, hydrolysis is considered a negligible route of dissipation in aquatic environments.

Photolysis: In contrast, photolysis (or photodegradation) is a significant pathway for the degradation of Tricyclazole in water. Exposure to natural sunlight causes a notable decrease in the concentration of the parent compound. Research has identified at least two photodegradation products resulting from this process. The characteristics of the water body can influence the rate of photolysis. For instance, dissolved organic matter (DOM) in paddy water can facilitate indirect photolysis by acting as a photosensitizer. However, DOM can also exert a "light-screening" effect, reducing the penetration of sunlight into the water and thus slowing direct photolysis. The dissipation half-life of Tricyclazole in paddy water is relatively short, with reported values ranging from approximately 4.6 to 5.5 days.

| Process | Finding | Reported Half-Life (DT₅₀) | Reference |

|---|---|---|---|

| Hydrolysis | Stable over pH range 3-9; No degradation products observed. | Not a significant pathway | |

| Photolysis | Significant degradation pathway under sunlight; forms degradation products. | 5.47 days (Paddy Water) |

Sediment-Water Partitioning and Sorption Kinetics

The movement and availability of Tricyclazole in aquatic systems are largely governed by its partitioning between water and sediment, a process driven by sorption kinetics. Studies on the parent compound reveal that its adsorption to soil and sediment is a key factor in its environmental persistence.

Research has shown that the sorption of Tricyclazole is influenced by the physicochemical properties of the soil, particularly organic matter and clay content. The process often follows pseudo-second-order kinetics, indicating that chemisorption may play a significant role. nih.govmdpi.com The Freundlich isotherm model has been found to best describe the adsorption behavior of Tricyclazole, suggesting a heterogeneous surface of the sorbent. nih.gov

The distribution coefficient (Kd), which indicates the extent of partitioning, varies with soil type. For instance, in biomixtures of rice straw and compost, the addition of wheat straw biochar has been shown to increase the adsorption coefficient (Koc) for Tricyclazole significantly, highlighting the role of organic carbon in its sequestration. nih.gov In one study, the Koc values for Tricyclazole in different biomixtures ranged from 38.07 to 84.54. nih.gov

Interactive Data Table: Tricyclazole Adsorption Coefficients in Various Biomixtures ```html

| Biomixture Composition | Adsorption Coefficient (Koc) | Reference |

|---|---|---|

| Rice Straw-Compost (BM) | 38.07 | researchgate.net |

| BM + 1% Wheat Straw Biochar (WBCBM(1%)) | 59.94 | researchgate.net |

| BM + 5% Wheat Straw Biochar (WBCBM(5%)) | 84.54 | researchgate.net |

The use of Tricyclazole-3-13C-1,2-15N2 in such studies would allow for unambiguous quantification of its partitioning, even at very low environmental concentrations, thus refining our understanding of its sequestration in sediments.

Volatilization Studies using 13C/15N Tracers

Volatilization can be a significant dissipation pathway for some pesticides. While Tricyclazole is noted to be stable at temperatures over 50°C without significant volatilization, precise quantification of this process under field conditions is important for comprehensive environmental risk assessment.

researchgate.net

Isotopically labeled tracers like 13C and 15N are invaluable for such studies. A typical experimental setup would involve applying this compound to a soil or water surface in a controlled environment, such as a wind tunnel or flux chamber. Air samples are collected over time and analyzed using isotope ratio mass spectrometry (IRMS). By measuring the isotopic composition (δ13C and δ15N) of the volatilized compound, researchers can accurately determine the flux rate from the treated surface.

Studies on ammonia (B1221849) volatilization using 15N tracers have demonstrated the power of this technique. mdpi.comThese studies show that the isotopic signature of the volatilized gas can provide insights into the mechanisms and rates of volatilization. mdpi.comFor example, the δ15N values of volatilized ammonia can be influenced by the form of nitrogen and the presence of inhibitors, which can delay or slow the volatilization process. mdpi.comA similar approach with this compound would enable a precise mass balance assessment, helping to determine the portion of the compound lost to the atmosphere versus that which remains in the soil and water.

Translocation and Bioaccumulation in Non-Target Organisms (excluding human trials/toxicity)

Understanding the potential for a fungicide to be taken up and accumulated by organisms not targeted by its application is a cornerstone of ecological risk assessment. The persistence of Tricyclazole in soil and water systems, with a half-life that can extend for months, increases the potential for exposure to non-target species.

researchgate.netresearchgate.net

Uptake and Bioaccumulation in Aquatic Plants and Microorganisms

Given its application in rice paddies, the potential for uptake and bioaccumulation of Tricyclazole by aquatic plants and microorganisms is a relevant area of investigation. Aquatic organisms can be exposed to contaminants through various routes, including gills, skin, and diet. nih.govThe bioaccumulation in these organisms can serve as an indicator of the health of the aquatic ecosystem.

nih.gov

While specific studies on the bioaccumulation of Tricyclazole in aquatic flora and microbes are limited, the use of this compound would be the definitive method to quantify these processes. By exposing organisms such as algae, cyanobacteria, or aquatic macrophytes to the labeled compound in a controlled setting, the uptake rate and bioconcentration factor (BCF) can be precisely determined. The isotopic label allows for the clear differentiation between the fungicide taken up by the organism and any background carbon and nitrogen.

Transfer and Accumulation in Simple Food Web Models using Labeled Compounds

The transfer of contaminants through the food web, known as biomagnification, is a significant concern for persistent chemicals. Labeled compounds are essential tools for elucidating these pathways. A simple aquatic food web model could consist of primary producers (algae), primary consumers (zooplankton), and a secondary consumer (small fish or aquatic invertebrate).

In such a study, the primary producers would be exposed to this compound. The labeled algae would then be used as a food source for the zooplankton. Subsequently, the zooplankton would be fed to the secondary consumer. By analyzing the isotopic composition of each trophic level over time, researchers can quantify the trophic transfer factor (TTF) and the biomagnification factor (BMF). This approach provides direct evidence of whether the concentration of Tricyclazole increases as it moves up the food chain.

Environmental Modeling and Simulation of Labeled Tricyclazole Fate

Predictive models are crucial for forecasting the long-term environmental fate of pesticides and for informing regulatory decisions. The quality of these models is highly dependent on the accuracy of the input parameters.

Development of Predictive Models for Environmental Persistence

The persistence of Tricyclazole in the environment is well-documented, with studies showing it can remain in agricultural soils for over 11 months. nih.govDeveloping robust predictive models for its persistence requires accurate data on its degradation rates and partitioning behavior under various environmental conditions.

Data generated from studies using this compound can significantly enhance the reliability of these models. For instance, precise measurements of sediment-water partitioning coefficients (Kd) and degradation half-lives in different compartments (soil, water, sediment) obtained through isotopic tracing can be used as inputs for models like the Pesticide Concentration in Paddy Field (PCPF-1) model. researchgate.netThese models can then simulate the fate and transport of the fungicide over time, predicting its concentration in various environmental compartments and helping to assess potential long-term risks. Advanced time series models, such as SARIMA and LSTM, can also be employed to forecast environmental patterns and trends based on monitoring data.

mdpi.comTable of Compounds

Compound Name This compound Tricyclazole Ammonia

Environmental Modeling and Simulation of Labeled Tricyclazole Fate

Validation of Models using Isotopic Tracer Data

The validation of environmental fate and transport models is a critical step in ensuring their accuracy and predictive power for risk assessment of pesticides like Tricyclazole. The use of isotopically labeled compounds, such as this compound, offers a highly precise and powerful tool for this purpose. By incorporating stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the molecular structure of Tricyclazole, researchers can unequivocally distinguish the applied fungicide from its naturally occurring, unlabeled counterparts and track its journey through various environmental compartments with high sensitivity. iaea.org

Isotopic tracers are essential for accurately determining the chemical and physical fate of environmental contaminants. iaea.org The distinct mass of this compound allows for its precise measurement using mass spectrometry, enabling the quantification of the parent compound and its transformation products in complex matrices like soil, water, and biota. This capability is fundamental to validating models that simulate processes such as leaching, runoff, degradation, and sorption.

Research utilizing isotopic tracers in pesticide studies provides a robust framework for model validation. iaea.org These studies help define how a chemical moves between air, water, and soil and can be used in model ecosystems to understand potential accumulation in food chains. iaea.org The data generated from experiments with this compound can be directly compared against the outputs of environmental models. Discrepancies between the measured isotopic data and the model's predictions highlight areas where the model's algorithms or input parameters may need refinement.

For instance, a key application of this labeled compound is in validating leaching models. After application of this compound to a soil column or a field lysimeter, the concentration of the labeled compound can be measured at various depths and in the leachate water over time. This provides a direct measure of its mobility, which can then be compared to the predictions of models like GLEAMS, PRZM, and LEACHM. ucdavis.edu

The following table presents hypothetical data from a lysimeter study aimed at validating a leaching model using this compound.

Table 1: Comparison of Measured vs. Modeled Concentrations of this compound in Soil and Leachate

| Days After Application | Soil Depth (cm) | Measured Concentration (µg/kg) | Modeled Concentration (µg/kg) | Leachate Concentration (µg/L) - Measured | Leachate Concentration (µg/L) - Modeled |

|---|---|---|---|---|---|

| 15 | 0-10 | 85.2 | 88.5 | <0.1 | 0.2 |

| 15 | 10-20 | 15.7 | 12.3 | <0.1 | 0.2 |

| 30 | 0-10 | 62.1 | 65.8 | 0.5 | 0.8 |

| 30 | 10-20 | 25.3 | 28.1 | 0.5 | 0.8 |

| 30 | 20-30 | 5.9 | 3.7 | 0.5 | 0.8 |

| 60 | 0-10 | 40.8 | 42.9 | 1.2 | 1.5 |

| 60 | 10-20 | 18.4 | 20.1 | 1.2 | 1.5 |

Similarly, the dual ¹³C and ¹⁵N labels in this compound are invaluable for validating models of degradation pathways. As the fungicide breaks down, the isotopic signature is carried into its various metabolites. By tracking the emergence and concentration of these labeled metabolites, researchers can validate the kinetic parameters of degradation reactions within the model. This approach, often referred to as Compound-Specific Isotope Analysis (CSIA), can elucidate whether degradation is occurring and by which pathway (e.g., microbial degradation vs. photodegradation), as different reaction mechanisms can lead to distinct isotopic fractionation patterns. nih.govcopernicus.org

The table below illustrates how isotopic data can be used to validate a model's prediction of Tricyclazole degradation and metabolite formation.

Table 2: Validation of a Degradation Model Using Isotopic Tracer Data for this compound in a Paddy Field Simulation

| Days After Application | Analyte | Measured Concentration (µg/kg soil) | Modeled Concentration (µg/kg soil) |

|---|---|---|---|

| 10 | This compound | 150.5 | 155.0 |

| 10 | Labeled Metabolite A | 12.3 | 10.8 |

| 10 | Labeled Metabolite B | 5.1 | 4.5 |

| 40 | This compound | 88.9 | 92.4 |

| 40 | Labeled Metabolite A | 35.7 | 38.1 |

| 40 | Labeled Metabolite B | 18.2 | 16.9 |

| 90 | This compound | 35.6 | 33.1 |

| 90 | Labeled Metabolite A | 52.4 | 55.9 |

Advanced Analytical Methodologies for Tricyclazole 3 13c 1,2 15n2

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry is indispensable for the analysis of isotopically labeled compounds, providing unparalleled accuracy in mass determination and the ability to resolve complex isotopic patterns. This precision is crucial for confirming the identity of Tricyclazole-3-13C-1,2-15N2 and ensuring its suitability as an internal standard.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the high-resolution and accurate mass analysis of a QTOF mass spectrometer. For the analysis of this compound, a reversed-phase HPLC method is typically employed for separation prior to mass analysis. koreascience.krresearchgate.net

The QTOF analyzer provides high-resolution mass data, enabling the precise measurement of the precursor and product ions of the labeled compound. This is essential for distinguishing the labeled Tricyclazole (B1682534) from its native form and from potential matrix interferences, which is a common challenge in residue analysis. mdpi.com The high mass accuracy of TOF instruments allows for the confident determination of the elemental composition of the detected ions, confirming the incorporation of the stable isotopes. almacgroup.com

A typical LC-QTOF-MS analysis would involve:

Chromatographic Separation: Utilizing a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (often with a formic acid modifier for improved ionization). mdpi.comsielc.com

Ionization: Electrospray ionization (ESI) in positive ion mode is effective for Tricyclazole, generating the protonated molecule [M+H]⁺. mdpi.com

Mass Analysis: Full scan MS and tandem MS (MS/MS) experiments are performed. The precursor ion for this compound ([¹³C¹²C₈H₇¹⁵N₂¹⁴NS + H]⁺) would be selected and fragmented to produce a characteristic product ion spectrum, confirming its identity.

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS)

While LC-MS is more common for Tricyclazole analysis, GC-HRMS offers an alternative, particularly for volatile and thermally stable compounds. mdpi.com Tricyclazole's properties allow for GC analysis, and coupling it with HRMS provides high selectivity and sensitivity. nih.gov GC-HRMS is frequently used for the analysis of isotopically labeled compounds, offering robust and reproducible results. researchgate.net

The methodology involves:

Sample Introduction: Injection into a heated port to volatilize the analyte.

Chromatographic Separation: Separation on a capillary column (e.g., DB-5ms) based on boiling point and polarity.

Ionization: Typically electron ionization (EI), which generates a characteristic fragmentation pattern.

Mass Analysis: A high-resolution analyzer, such as a magnetic sector or TOF, provides accurate mass measurements of the molecular ion and its fragments, allowing for unambiguous identification and quantification.

Accurate Mass Determination and Isotopic Pattern Analysis for Labeled Compounds

A key advantage of HRMS is its ability to perform accurate mass determination, which is fundamental to the analysis of isotopically labeled standards like this compound. almacgroup.com The incorporation of one ¹³C and two ¹⁵N atoms results in a nominal mass increase of 3 Da compared to the unlabeled compound. However, HRMS measures the exact mass, providing a much more precise distinction.

The theoretical monoisotopic mass of the protonated unlabeled Tricyclazole is 190.0433, while the labeled analog is 193.0384. This mass difference is easily resolved by HRMS instruments, confirming the presence and integrity of the internal standard. mdpi.comnih.gov

| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ Ion (Da) |

|---|---|---|---|

| Tricyclazole (Unlabeled) | C₉H₇N₃S | 189.0361 | 190.0433 |

| This compound | ¹³C¹²C₈H₇¹⁵N₂¹⁴NS | 192.0312 | 193.0384 |

Furthermore, HRMS allows for detailed isotopic pattern analysis. The introduction of heavy isotopes alters the natural isotopic distribution of the molecule. By comparing the observed isotopic pattern with the theoretical pattern, one can confirm the labeling and assess the isotopic purity of the standard. researchgate.net This is crucial because the accuracy of quantification depends on a well-characterized internal standard with high isotopic enrichment. nih.gov

| Isotopologue | Unlabeled Tricyclazole Relative Intensity (%) | Labeled Tricyclazole Relative Intensity (%) |

|---|---|---|

| M | 100.0 | ~2.0 (residual unlabeled) |

| M+1 | 10.3 | ~100.0 (from ¹³C, ¹⁵N) |

| M+2 | 5.1 | ~10.0 |

| M+3 | 0.6 | ~5.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation and is invaluable for characterizing isotopically labeled compounds. alfa-chemistry.com It provides definitive information on the location of the isotopic labels and can be used for quantitative purposes.

¹³C-NMR and ¹⁵N-NMR for Structural Elucidation and Isotopic Enrichment Analysis

The dual labeling of this compound makes it particularly amenable to analysis by ¹³C and ¹⁵N NMR. alfa-chemistry.comnih.gov

¹³C-NMR: In a standard ¹³C-NMR spectrum, the signal corresponding to the carbon at position 3 of the triazole ring will be significantly enhanced due to the high enrichment of ¹³C at this position (typically >99%). This provides unambiguous confirmation of the label's location. The observation of spin-spin coupling between the enriched ¹³C and the adjacent ¹⁵N atoms (¹J_CN) can further confirm the structure. nih.govnih.gov

¹⁵N-NMR: While ¹⁴N is a quadrupolar nucleus that gives broad signals, the spin-1/2 ¹⁵N nucleus provides sharp, high-resolution signals. iastate.edu In the ¹⁵N-NMR spectrum of this compound, the two nitrogen atoms in the triazole ring will produce strong signals due to their high isotopic enrichment. This confirms that the labels are incorporated into the triazole moiety as intended. acs.orgsemanticscholar.org The chemical shifts of these nitrogen atoms provide additional structural confirmation.

The integration of these enhanced signals relative to the signals from natural abundance carbons and nitrogens allows for the calculation of isotopic enrichment.

| Nucleus | Position | Expected Observation | Information Gained |

|---|---|---|---|

| ¹³C | 3 (Triazole ring) | Highly intense singlet (or doublet due to ¹⁵N coupling) | Confirms ¹³C label position and enrichment |

| ¹⁵N | 1, 2 (Triazole ring) | Two highly intense signals | Confirms ¹⁵N label positions and enrichment |

Quantitative NMR for Concentration Determination

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the concentration or purity of a substance. univ-nantes.fr Unlike chromatographic methods, qNMR does not require an identical reference standard of the analyte. Instead, a certified internal standard of a different compound is used. unsw.edu.ausigmaaldrich.com

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. univ-nantes.fr For qNMR analysis of this compound, a ¹H NMR experiment is typically performed. By comparing the integral of a well-resolved proton signal from the analyte with the integral of a signal from a certified reference material of known concentration, the precise concentration of the Tricyclazole standard can be determined. bwise.krnanalysis.com This method is crucial for verifying the concentration of solutions prepared from the labeled standard, ensuring accuracy in subsequent quantitative residue analyses.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation and analysis of complex mixtures, making them indispensable for metabolite profiling of isotopically labeled compounds like this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful technique for the identification and quantification of pesticide metabolites. The use of sub-2 µm particle columns in UHPLC allows for higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC.

In the context of this compound, UHPLC-MS/MS would be the method of choice for profiling its metabolites in various matrices such as soil, water, and plant tissues. The stable isotope label provides a distinct mass shift, enabling the confident identification of metabolites from the background matrix. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for targeted analysis of expected metabolites or in full-scan mode for the discovery of unknown transformation products.

Table 1: Illustrative UHPLC-MS/MS Parameters for the Analysis of this compound and its Potential Metabolites

| Parameter | Setting |

| Column | C18 reversed-phase (e.g., 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Tricyclazole-3-¹³C-1,2-¹⁵N₂: m/z 193.1 → 165.1 Hypothetical Metabolite A: m/z X → Y |

This table presents typical parameters and is for illustrative purposes only. Actual parameters would require optimization based on the specific instrumentation and target analytes.

For volatile and semi-volatile metabolites of Tricyclazole, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is a highly effective analytical technique. The high separation efficiency of capillary GC columns and the sensitive and specific detection by MS make it ideal for identifying and quantifying trace levels of volatile organic compounds.

While Tricyclazole itself is not highly volatile, some of its degradation products could be amenable to GC analysis, potentially after a derivatization step to increase their volatility and thermal stability. The presence of the ¹³C and ¹⁵N labels in any volatile metabolites would result in a characteristic mass spectrum, aiding in their identification and differentiation from matrix interferences.

Table 2: Representative GC-MS Conditions for the Analysis of Potential Volatile Metabolites of this compound

| Parameter | Setting |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (1 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

This table provides a general set of conditions that would need to be optimized for specific volatile metabolites of interest.

Effective sample preparation is critical for accurate and reliable analysis of pesticide residues and their metabolites. The choice of technique depends on the complexity of the sample matrix and the physicochemical properties of the analytes.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become a widely adopted method for the extraction of pesticides from a variety of food and environmental matrices. mdpi.comresearchgate.netnih.gov The method involves an initial extraction with acetonitrile followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) cleanup. For the analysis of this compound and its metabolites, a modified QuEChERS protocol would likely be employed. mdpi.comresearchgate.netnih.gov

Solid Phase Extraction (SPE) is another powerful technique for sample cleanup and concentration. It utilizes a solid sorbent to selectively retain the analytes of interest while allowing interfering compounds to pass through. Different sorbent chemistries (e.g., C18, polymeric) can be used depending on the polarity of the target compounds. For labeled analytes like this compound, SPE can provide a high degree of purification, leading to improved sensitivity and reduced matrix effects in the final analysis.

Table 3: Comparison of QuEChERS and SPE for Sample Preparation of Labeled Tricyclazole Analytes

| Feature | QuEChERS | Solid Phase Extraction (SPE) |

| Principle | Liquid-liquid partitioning followed by d-SPE cleanup | Analyte retention on a solid sorbent and elution |

| Speed | High-throughput, fast | Can be more time-consuming, but can be automated |

| Solvent Usage | Relatively low | Can be higher, depending on the protocol |

| Selectivity | Good, but can have co-extractives | High selectivity achievable with optimized sorbents |

| Application | Broad range of pesticides in various matrices | Targeted cleanup for specific analytes or classes |

Radiotracer Techniques (e.g., 14C-Tricyclazole) in Parallel Studies

Radiotracer studies, typically using carbon-14 (B1195169) (¹⁴C) labeled compounds, have historically been the gold standard for environmental fate and metabolism studies of pesticides. rwth-aachen.de These studies provide a comprehensive picture of the distribution and transformation of a compound in a given system.

Both stable isotope (¹³C/¹⁵N) and radioisotope (¹⁴C) labeling offer unique advantages for studying the environmental fate of Tricyclazole. The choice between these methodologies often depends on the specific objectives of the study, regulatory requirements, and available analytical instrumentation.

¹⁴C-labeling allows for easy quantification of the total radioactive residue in a sample through techniques like liquid scintillation counting (LSC). This provides a complete mass balance of the applied compound and its degradation products. However, the identification of individual metabolites requires subsequent chromatographic separation and detection, which can be challenging.

In contrast, the use of stable isotope-labeled this compound coupled with high-resolution mass spectrometry (HRMS) offers a powerful tool for the direct identification and structural elucidation of metabolites. researchgate.net The distinct isotopic pattern of the labeled compound and its metabolites allows for their confident detection in complex matrices, even at low concentrations. This approach provides detailed qualitative information that can be more difficult to obtain from ¹⁴C studies alone. In many modern studies, a combination of both techniques is employed to gain a comprehensive understanding of a pesticide's fate. wayne.edu

Table 4: Comparative Advantages of ¹³C/¹⁵N and ¹⁴C Labeling for Tricyclazole Fate Studies

| Feature | ¹³C/¹⁵N Labeling (with MS detection) | ¹⁴C Labeling (with radiometric detection) |

| Detection Principle | Mass-to-charge ratio | Radioactive decay |

| Quantification | Relative or absolute (with standards) | Absolute quantification of total residue |

| Metabolite Identification | Direct identification through mass shift and fragmentation | Requires chromatographic separation and further analysis |

| Structural Elucidation | High-resolution MS provides detailed structural information | More challenging, often requires isolation and NMR |

| Safety | Non-radioactive, safer handling | Radioactive, requires specialized handling and disposal |

| Cost | Labeled compound and MS instrumentation can be expensive | Labeled compound and scintillation counters can be costly |

| Regulatory Acceptance | Increasingly accepted, often used in conjunction with ¹⁴C | Traditionally the standard for regulatory submissions |

Isotopic Tracer Applications and Research Utility

Elucidation of Complex Metabolic Pathways in Fungi and Plants

The primary fungicidal action of Tricyclazole (B1682534) is the inhibition of melanin (B1238610) biosynthesis in plant pathogenic fungi like Magnaporthe oryzae, the causative agent of rice blast disease. Specifically, it targets the enzyme 1,3,8-trihydroxynaphthalene (B1218226) reductase. While the primary target is known, the complete metabolic fate of the fungicide within both the target fungus and the host plant involves complex biochemical transformations.

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that uses labeled compounds like Tricyclazole-3-13C-1,2-15N2 to trace the journey of molecules through metabolic networks. nih.gov When the labeled fungicide is introduced to a fungal culture or a plant, the ¹³C and ¹⁵N atoms act as beacons. As the fungus or plant metabolizes the compound, these heavy isotopes are incorporated into subsequent downstream metabolites.

By using high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the distinct mass shifts caused by the ¹³C and ¹⁵N atoms in various metabolic products. nih.govnih.gov This allows for the unambiguous identification of Tricyclazole-derived metabolites and the precise mapping of the transformation pathways. For instance, this technique can confirm the sequence of oxidation, conjugation, or cleavage reactions that the fungicide undergoes. The dual-labeling with both ¹³C and ¹⁵N is particularly advantageous, as it helps determine whether the core ring structure of the molecule remains intact or is fragmented during metabolism. uab.eduuab.edu

Tracing Environmental Transformation Products and Pathways

Tricyclazole is known for its persistence in the environment, particularly in the soil and water of paddy fields where it is applied. researchgate.net Understanding its environmental fate—how it degrades, what products it forms, and where it accumulates—is crucial for environmental risk assessment. Isotope tracers are invaluable tools for these investigations. wur.nl

When this compound is applied to a controlled environmental model, such as a soil microcosm or a simulated aquatic ecosystem, it provides a clear and traceable signal. Researchers can track the decline of the parent compound and the emergence of transformation products over time. Because the labeled fungicide and its derivatives have a unique mass signature, they can be accurately detected and quantified even in complex environmental matrices containing numerous other organic compounds. This approach overcomes the challenge of distinguishing the fungicide's transformation products from natural background substances.

Studies on unlabeled Tricyclazole have established its dissipation kinetics in different environmental compartments. The use of the labeled analogue allows for a more definitive characterization of the pathways of this dissipation, whether through microbial degradation, photolysis, or other chemical reactions.

| Environmental Compartment | Reported Half-life (DT50) in Days | Reference |

|---|---|---|

| Paddy Water | 11.8 | researchgate.net |

| Paddy Surface Soil | 204 - 408 | researchgate.net |

Quantification of Bioavailability and Systemic Distribution in Non-Target Systems

While Tricyclazole is applied to control fungal diseases in rice, its persistence means it can be taken up by other organisms in the agroecosystem. There is concern about its potential impact on non-target aquatic organisms that inhabit paddy fields. wur.nl To assess the risk, it is essential to understand the bioavailability of the compound—the extent to which it is absorbed by an organism—and its systemic distribution within the organism's tissues.

This compound is the ideal tool for such studies. By exposing non-target organisms, such as freshwater fish or invertebrates, to the labeled compound in a controlled setting, scientists can precisely measure its uptake and accumulation. wur.nl Tissue samples can be analyzed using mass spectrometry to quantify the concentration of the labeled fungicide. This allows for the calculation of key toxicokinetic parameters, such as bioconcentration factors (BCF), providing a clear picture of how the organism absorbs, distributes, and potentially metabolizes the compound. This data is critical for building accurate models of environmental exposure and risk for non-target species.

Understanding of Non-Extractable Residue Formation and Release

A significant challenge in pesticide environmental science is the formation of non-extractable residues (NERs), also known as bound residues. These are parent compounds or their metabolites that become physically sequestered or chemically bound to soil and sediment organic matter (e.g., humic and fulvic acids) and cannot be removed by conventional solvent extraction. knoell.com The quantification and characterization of NERs are only possible through the use of isotopically labeled compounds. knoell.com

When this compound is incubated in soil, the labeled atoms allow researchers to track the portion of the fungicide that becomes incorporated into NERs. By using techniques like combustion analysis or advanced solid-state NMR on the soil matrix after extraction, the amount of ¹³C and ¹⁵N remaining in the soil can be quantified. researchgate.net This provides a definitive measure of NER formation.